molecular formula C15H17N3O3S B2468092 N-(2,4-dimethylphenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide CAS No. 326023-03-4

N-(2,4-dimethylphenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide

Cat. No. B2468092
CAS RN: 326023-03-4
M. Wt: 319.38
InChI Key: ISYAJKRVMDOPPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Sulfamethoxazole and is commonly used as an antibiotic to treat bacterial infections. However, in recent years, researchers have explored its potential applications in other fields such as cancer research, drug discovery, and biochemistry.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide involves the inhibition of dihydropteroate synthase, an enzyme that is involved in the synthesis of folate. This inhibition leads to the depletion of folate levels in bacteria, which is essential for the synthesis of DNA. As a result, bacterial growth is inhibited, leading to the death of the bacteria.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. Biochemically, it inhibits the synthesis of folate, which is essential for the synthesis of DNA in bacteria. Physiologically, it has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,4-dimethylphenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide in lab experiments is its ability to inhibit the growth of bacteria and fungi. This makes it a potentially useful compound for the development of new antibiotics. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-(2,4-dimethylphenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide. One potential direction is the development of new antibiotics based on the structure of this compound. Another potential direction is the exploration of its potential applications in cancer research and drug discovery. Additionally, further research can be done to explore its potential toxicity and safety implications in different applications.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide involves the reaction of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide with hydrazine hydrate in the presence of acetic acid. The reaction takes place under reflux conditions, and the resulting product is obtained after purification through recrystallization.

Scientific Research Applications

N-(2,4-dimethylphenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide has been extensively researched for its potential applications in various fields. In cancer research, this compound has been found to inhibit the growth of cancer cells by interfering with the synthesis of DNA. It has also been studied for its potential use in drug discovery, as it can act as a scaffold for the development of new drugs. Additionally, it has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-(hydrazinecarbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-10-6-7-14(11(2)8-10)18-22(20,21)13-5-3-4-12(9-13)15(19)17-16/h3-9,18H,16H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYAJKRVMDOPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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